molecular formula C21H18N2O5 B2820704 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1448051-21-5

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2820704
CAS No.: 1448051-21-5
M. Wt: 378.384
InChI Key: IVOVZSHONKDYMR-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-methoxy-1H-indole-2-carboxamide is a synthetic compound that has garnered significant interest in the fields of pharmacology and medicinal chemistry This compound is known for its unique chemical structure, which includes a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and an indole-2-carboxamide group

Mechanism of Action

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its complex structure and potential interactions with various targets . The downstream effects of these interactions could include changes in cellular metabolism, signal transduction, and gene expression, among others.

Result of Action

Some studies suggest potential antitumor activity, indicating that the compound could induce apoptosis and cause cell cycle arrests in certain cell lines . .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . Understanding these influences is crucial for optimizing the compound’s use in different settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route begins with the preparation of the benzo[d][1,3]dioxole moiety, which is then coupled with a but-2-yn-1-yl linker through a series of reactions, including alkylation and Sonogashira coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-methoxy-1H-indole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-25-15-5-4-14-10-18(23-17(14)11-15)21(24)22-8-2-3-9-26-16-6-7-19-20(12-16)28-13-27-19/h4-7,10-12,23H,8-9,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOVZSHONKDYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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